molecular formula C14H12N6S2 B12202864 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole

3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole

Cat. No.: B12202864
M. Wt: 328.4 g/mol
InChI Key: MRYYZJNWFCAYIJ-UHFFFAOYSA-N
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Description

3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole is a complex heterocyclic compound that features both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to minimize costs and maximize yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or amines .

Scientific Research Applications

3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4] thiadiazole
  • 1-Phenyl-1H-tetrazole-5-thiol

Uniqueness

What sets 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole apart is its unique combination of imidazole and thiazole rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H12N6S2

Molecular Weight

328.4 g/mol

IUPAC Name

3-methyl-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C14H12N6S2/c1-10-8-21-13-15-11(7-19(10)13)9-22-14-16-17-18-20(14)12-5-3-2-4-6-12/h2-8H,9H2,1H3

InChI Key

MRYYZJNWFCAYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=CN12)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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